molecular formula C10H9NO3 B7794875 2-hydroxy-8-methoxy-1H-quinolin-4-one

2-hydroxy-8-methoxy-1H-quinolin-4-one

Cat. No.: B7794875
M. Wt: 191.18 g/mol
InChI Key: ASLMYMBTHPUUJA-UHFFFAOYSA-N
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Description

The compound identified as “2-hydroxy-8-methoxy-1H-quinolin-4-one” is a chemical entity with specific properties and applications. It is essential in various scientific fields due to its unique characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-hydroxy-8-methoxy-1H-quinolin-4-one” involves multiple steps, each requiring precise conditions to ensure the desired product’s purity and yield. The initial step often includes the preparation of intermediate compounds, followed by specific reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and the use of catalysts, play a crucial role in the synthesis process.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized methods to ensure cost-effectiveness and efficiency. This often involves continuous flow processes, automated systems, and stringent quality control measures to maintain consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

“2-hydroxy-8-methoxy-1H-quinolin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of “this compound” are facilitated by specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“2-hydroxy-8-methoxy-1H-quinolin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules.

    Biology: The compound may be used in biochemical assays to study enzyme activity or metabolic pathways.

    Medicine: It has potential therapeutic applications, possibly acting as a drug candidate or a diagnostic tool.

    Industry: “this compound” is utilized in the production of various materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which “2-hydroxy-8-methoxy-1H-quinolin-4-one” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the context of its use, such as in therapeutic applications or biochemical studies.

Properties

IUPAC Name

2-hydroxy-8-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLMYMBTHPUUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.